![molecular formula C13H28OSi2 B14504021 Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane CAS No. 62896-56-4](/img/structure/B14504021.png)
Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes a trimethylsilyl group and an alkyne functional group. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane typically involves the reaction of trimethylsilylacetylene with an appropriate alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the acetylide anion attacks the alkyl halide, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing alkynes.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can stabilize reactive intermediates, while the alkyne group can undergo addition reactions. These properties make the compound a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylacetylene: Similar structure but lacks the additional alkyl group.
Trimethylsilylpropyne: Contains a propynyl group instead of a heptynyl group.
Trimethylsilylbutyne: Contains a butynyl group instead of a heptynyl group.
Uniqueness
Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane is unique due to its specific combination of a trimethylsilyl group and a heptynyl group. This structure imparts distinct reactivity and properties, making it valuable in specialized applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
62896-56-4 |
|---|---|
Fórmula molecular |
C13H28OSi2 |
Peso molecular |
256.53 g/mol |
Nombre IUPAC |
trimethyl(1-trimethylsilylhept-1-yn-3-yloxy)silane |
InChI |
InChI=1S/C13H28OSi2/c1-8-9-10-13(14-16(5,6)7)11-12-15(2,3)4/h13H,8-10H2,1-7H3 |
Clave InChI |
ZLBQDMVOUWYYQH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C#C[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14503938.png)
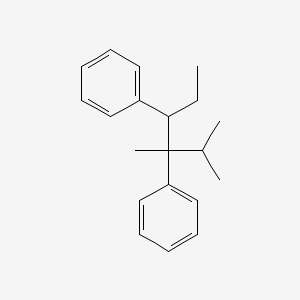
![Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester](/img/structure/B14503946.png)
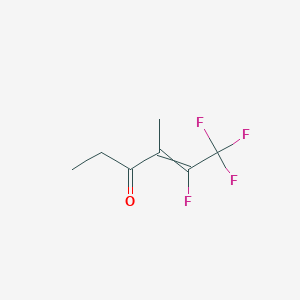
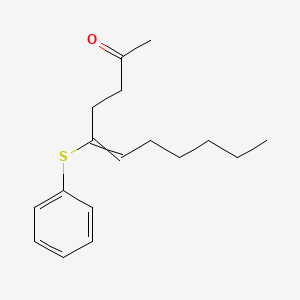
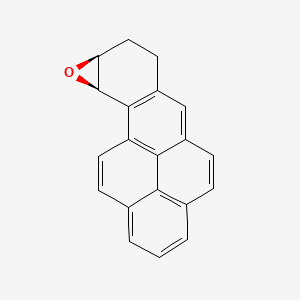
![(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol](/img/structure/B14503970.png)
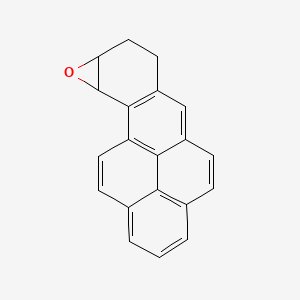
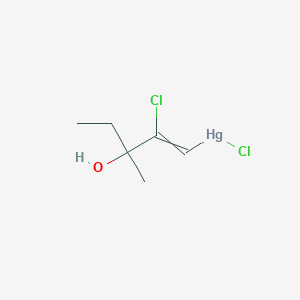
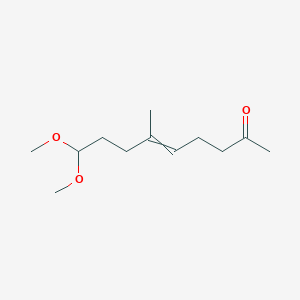
![1-[(Hex-1-yn-3-yl)oxy]-N-{[(hex-1-yn-3-yl)oxy]methyl}methanamine](/img/structure/B14503996.png)
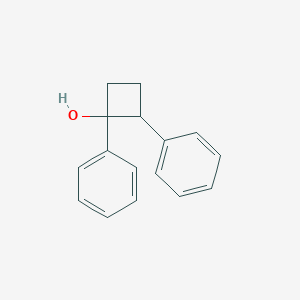
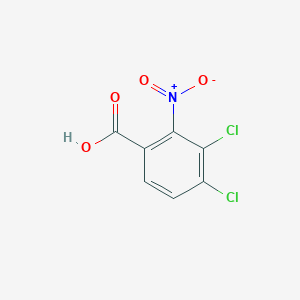
![1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene](/img/structure/B14504014.png)
